molecular formula C10H7N3 B184064 1H-Naphtho[1,8-de][1,2,3]triazine CAS No. 204-03-5

1H-Naphtho[1,8-de][1,2,3]triazine

Cat. No.: B184064
CAS No.: 204-03-5
M. Wt: 169.18 g/mol
InChI Key: JTCCAXGPZWYNEQ-UHFFFAOYSA-N
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Description

1H-Naphtho[1,8-de][1,2,3]triazine is a heterocyclic compound with the molecular formula C10H7N3 It is characterized by a fused ring system consisting of a naphthalene moiety and a triazine ring

Scientific Research Applications

1H-Naphtho[1,8-de][1,2,3]triazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Naphtho[1,8-de][1,2,3]triazine can be synthesized through a multi-step process. One common method involves the ring opening of this compound with corresponding halides. This method is known for its high yield and convenience . The reaction conditions typically involve the use of specific halides and controlled temperature settings to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve the preparation of intermediate compounds, followed by cyclization and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[1,8-de][1,2,3]triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halides and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Mechanism of Action

1H-Naphtho[1,8-de][1,2,3]triazine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its fused ring system, which combines the properties of both naphthalene and triazine. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Comparison with Similar Compounds

  • 1,3,5-Triazine
  • 1,2,4-Triazine
  • Naphthalene
  • Quinoline

Properties

IUPAC Name

2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCAXGPZWYNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NN=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299301
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204-03-5
Record name MLS002707375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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